Cas no 86-56-6 (N,N-Dimethyl-1-naphthylamine)

N,N-Dimethyl-1-naphthylamine structure
N,N-Dimethyl-1-naphthylamine structure
N,N-Dimethyl-1-naphthylamine
86-56-6
C12H13N
171.238322973251
MFCD00003919
34384
6848

N,N-Dimethyl-1-naphthylamine Properties

Names and Identifiers

    • N,N-Dimethyl-1-naphthylamine
    • 1-Dimethylaminoaphthalene
    • 1-Dimethylaminonaphthalene
    • N,N-DIMETHYL-A-NAPHTYLAMINE
    • N,N-dimethylnaphthalen-1-amine
    • N.N-Dimethyl-1-naphthylamine
    • 1-DiMe- thylaMinonaphthalene
    • N,N-DiMethyl-1-naphthalenaMine
    • N,N-DiMethyl-α-naphthylaMine
    • N-DiMe thyl-1-naphthylaMine
    • 1-Naphthalenamine, N,N-dimethyl-
    • N,N-Dimethyl-1-napthylamine
    • Dimethyl(1-naphthyl)amine
    • alpha-Dimethylaminonaphthalene
    • 1-Naphthylamine, N,N-dimethyl-
    • n-methyl-1-naphthalene methylamine
    • N,N-Dimethyl-1-naftylamin
    • Dimethyl-alpha-naphthylamine
    • N,N-Dimethyl-alpha-naphthylamine
    • N,N-Dimethyl-1-naftylamin [Czech]
    • 1
    • FT-0631407
    • Naphthalenamine, N,N-dimethyl-
    • DIMETHYL(NAPHTH-1-YL)AMINE
    • EN300-18113
    • N,N-dimethyl-naphthalen-1-yl-amine
    • SCHEMBL2349
    • N,N-DIMETHYL-1-NAPHTHYLAMINE [MI]
    • Z57169438
    • 86-56-6
    • 1-Naphthalenamine,N-dimethyl-
    • HY-D0222
    • 1-Naphthylamine,N-dimethyl-
    • N,N-Dimethyl-1-naphthylamine, 99%
    • Dimethyl-.alpha.-naphthylamine
    • dimethylaminonaphtalene
    • .alpha.-Dimethylaminonaphthalene
    • LS-95727
    • Q6951323
    • W-104062
    • N,N-Dimethyl-.alpha.-naphthylamine
    • 020063I9Y0
    • NSC-8713
    • D0755
    • MFCD00003919
    • InChI=1/C12H13N/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H
    • dimethylaminonaphthalene
    • A841719
    • 1-(Dimethylamino)naphthalene
    • WLN: L66J BN1&1
    • CHEMBL2358331
    • .alpha.-Dimethylnaphthylamine
    • FS-1057
    • DTXSID9058941
    • 28109-57-1
    • BRN 1424075
    • N,N-dimethyl naphthalen-1-amine
    • N,N-Dimethyl-1-naphthylamine, >=98.0% (GC)
    • NSC 8713
    • NCGC00188093-01
    • dimethyl(1-naphthyl)amin
    • CS-0010134
    • D89713
    • AKOS000119550
    • UNII-020063I9Y0
    • EINECS 201-682-4
    • NSC8713
    • 1-Naphthylamine, N,N-dimethyl- (6CI, 7CI, 8CI)
    • N,N-Dimethyl-1-naphthalenamine (ACI)
    • Dimethyl-α-naphthylamine
    • α-Dimethylaminonaphthalene
    • SY048186
    • DB-056937
    • NS00022847
    • N,?N-?Dimethyl-?1-?naphthylamine
    • naphthalene, 1-dimethylamino-
    • +Expand
    • MFCD00003919
    • AJUXDFHPVZQOGF-UHFFFAOYSA-N
    • 1S/C12H13N/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3
    • C1C=C2C=CC=C(C2=CC=1)N(C)C
    • 1424075

Computed Properties

  • 171.10500
  • 0
  • 1
  • 1
  • 171.104799
  • 13
  • 165
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.5
  • nothing
  • 0
  • 3.2

Experimental Properties

  • 2.90580
  • 3.24000
  • 3252
  • n20/D 1.622(lit.)
  • Insoluble
  • 274°C(lit.)
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Colorless or brown oily liquid, with aromatic smell, sensitive to light and weak purple fluorescence
  • Stable. Incompatible with strong oxidizing agents.
  • Soluble in ethanol \ ether and dilute inorganic acids, insoluble in water
  • 4.83(at 25℃)
  • 1.042 g/mL at 25 °C(lit.)

N,N-Dimethyl-1-naphthylamine Security Information

N,N-Dimethyl-1-naphthylamine Customs Data

  • 2921450090
  • China Customs Code:

    2921450090

    Overview:

    2921450090. 1-Naphthylamine and2-Derivatives and salts of naphthylamine(include1-Naphthylamine). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921450090 1-naphthylamine (Ah-naphthylamine), 2-naphthylamine (b-naphthylamine) and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

N,N-Dimethyl-1-naphthylamine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IEBA-1g
N,N-Dimethyl-1-naphthylamine
86-56-6 98%
1g
$8.00 2024-04-21
A2B Chem LLC
AI57558-1g
N,N-Dimethyl-1-naphthylamine
86-56-6 98%
1g
$8.00 2024-04-19
Aaron
AR00IEJM-1g
N,N-Dimethyl-1-naphthylamine
86-56-6
1g
$9.00
abcr
AB251425-25 g
N,N-Dimethyl-1-naphthylamine, 99%; .
86-56-6 99%
25g
€126.20 2023-04-27
Apollo Scientific
OR927920-25g
N,N-Dimethyl-1-naphthylamine
86-56-6 95%
25g
£95.00 2024-07-21
Chemenu
CM140114-25g
N,N-dimethylnaphthalen-1-amine
86-56-6 97%
25g
$*** 2023-05-29
Enamine
EN300-18113-0.05g
N,N-dimethylnaphthalen-1-amine
86-56-6 97%
0.05g
$19.0 2023-09-19
eNovation Chemicals LLC
D756160-25g
N,N-Dimethyl-1-naphthylamine
86-56-6 99.0%
25g
$210
Fluorochem
003644-5ml
1-Dimethylaminonaphthalene
86-56-6 99%
5ml
£20.00 2022-03-01
Key Organics Ltd
FS-1057-1MG
1-Dimethylaminonaphthalene
86-56-6 >90%
1mg
£37.00 2023-09-09

N,N-Dimethyl-1-naphthylamine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Disodium phosphate Solvents: Dimethylformamide ;  overnight, rt
Reference
Chromo-Orthogonal Deprotection of Carboxylic Acids by Aminonaphthalene and Aminoaniline Photocages
Lovrincevic, Vilma; et al, Journal of Organic Chemistry, 2022, 87(5), 2489-2500

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  50 °C
1.2 Reagents: Water
Reference
Copper(II)-catalyzed C-H (sp3) oxidation and C-N cleavage: synthesis of methylene-bridged compounds using TMEDA as a carbon source in water
Zhao, Dan; et al, RSC Advances, 2013, 3(26), 10272-10276

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  rt; 50 °C
1.2 Reagents: Water
Reference
Cu(II)-catalyzed C-H (SP3) oxidation and C-N cleavage: base-switched methylenation and formylation using tetramethylethylenediamine as a carbon source
Zhang, Lei; et al, Chemical Communications (Cambridge, 2012, 48(47), 5928-5930

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dimethyl sulfoxide ;  21 h, rt
Reference
Visible-Light Photocatalyzed Deoxygenation of N-Heterocyclic N-Oxides
Kim, Kyu Dong; et al, Organic Letters, 2018, 20(23), 7712-7716

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Phenylboronic acid Solvents: Dichloromethane ;  10 min, rt
Reference
Deoxygenation of tertiary amine N-oxides under metal free condition using phenylboronic acid
Gupta, Surabhi; et al, Tetrahedron Letters, 2017, 58(10), 909-913

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate Catalysts: Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Acetonitrile ;  10 min, rt
Reference
Highly Chemoselective Deoxygenation Of N-Heterocyclic N-Oxides Using Hantzsch Esters As Mild Reducing Agents
An, Ju Hyeon; et al, Journal of Organic Chemistry, 2021, 86(3), 2876-2894

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Zinc oxide (ZnO) ,  Iridium Solvents: Methanol ;  12 h, 150 °C
Reference
Additive-free N-methylation of amines with methanol over supported iridium catalyst
Wang, Jing; et al, Catalysis Science & Technology, 2021, 11(10), 3364-3375

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Potassium carbonate ,  Iridium(2+), diammine(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)[(1,2,3,4,5… ;  17 h, 120 °C
Reference
Efficient and Versatile Catalytic Systems for the N -Methylation of Primary Amines with Methanol Catalyzed by N -Heterocyclic Carbene Complexes of Iridium
Toyooka, Genki; et al, Synthesis, 2018, 50(23), 4617-4626

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Water Catalysts: Bis(1,5-cyclooctadiene)nickel ,  7H-Acenaphth[1,2-d]imidazolium, 7,9-bis[2,6-bis(1-methylethyl)phenyl]-, chloride… Solvents: Toluene ;  rt; 24 h, 35 °C
1.2 Reagents: Water
Reference
Nickel-Catalyzed Amination of Aryl Chlorides with Amides
Li, Jinpeng; et al, Organic Letters, 2021, 23(3), 687-691

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Zinc chloride ,  Sodium cyanoborohydride Solvents: Methanol ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Reference
Deoxygenation of tertiary amine N-oxides under metal free condition using phenylboronic acid
Gupta, Surabhi; et al, Tetrahedron Letters, 2017, 58(10), 909-913

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Sodium borohydride Solvents: Tetrahydrofuran ,  Water
Reference
Reductive aminations of carbonyl compounds with borohydride and borane reducing agents
Baxter, Ellen W.; et al, Organic Reactions (Hoboken, 2002, 59,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Sodium borohydride
Reference
N-Permethylation of primary and secondary aromatic amines
Giumanini, Angelo G.; et al, Synthesis, 1980, (9), 743-6

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Water ;  1 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 11 - 13, rt
Reference
A simple and effective procedure for the N-permethylation of amino-substituted naphthalenes
Sorokin, Vladimir I.; et al, European Journal of Organic Chemistry, 2003, (3), 496-498

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Pyridine ,  Water
Reference
Employment of pyridine as catalyst in production of dimethyl-α-naphthylamine
Germuth, Frederick G., Journal of the American Chemical Society, 1929, 51, 1555-7

Synthetic Circuit 15

Reaction Conditions
1.1 < 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  0 °C; 2 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ;  basified, rt
Reference
Highly Twisted N,N-Dialkylamines as a Design Strategy to Tune Simple Aromatic Hydrocarbons as Steric Environment-Sensitive Fluorophores
Sasaki, Shunsuke; et al, Journal of the American Chemical Society, 2016, 138(26), 8194-8206

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Palladium (supported on KPCN) ,  Aluminum chloride ,  Carbon nitride (K-intercalated) Solvents: Acetonitrile ,  Water ;  6 - 48 h, rt
Reference
Photocatalytic Water-Splitting Coupled with Alkanol Oxidation for Selective N-alkylation Reactions over Carbon Nitride
Xu, Yangsen ; et al, ChemSusChem, 2021, 14(2), 582-589

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Dimanganese decacarbonyl ,  2-(Dicyclohexylphosphino)-9-(2-pyridinyl)-9H-carbazole Solvents: Acetonitrile ;  15 h, 1 bar, 100 °C
Reference
Mn-Catalyzed Selective Double and Mono-N-Formylation and N-Methylation of Amines by using CO2
Huang, Zijun; et al, ChemSusChem, 2019, 12(13), 3054-3059

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Trimethylamineborane Catalysts: 2-Amino-6-methylpyridine Solvents: 1,2-Dichloroethane ;  6 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Borane-Trimethylamine Complex as a Reducing Agent for Selective Methylation and Formylation of Amines with CO2
Zhang, Yanmeng; et al, Organic Letters, 2021, 23(21), 8282-8286

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Catalysts: Nickel dichloride ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Tetrahydrofuran ;  rt; 24 h, rt
Reference
Solid-phase synthesis of unfunctionalized arenes via the traceless cleavage of sulfonate linkers
Kim, Chul-Bae; et al, Bulletin of the Korean Chemical Society, 2011, 32(10), 3655-3659

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: 1902911-46-9 Solvents: Tetrahydrofuran ;  16 h, 110 °C
Reference
Challenging nickel-catalysed amine arylations enabled by tailored ancillary ligand design
Lavoie, Christopher M.; et al, Nature Communications, 2016, 7,

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Stannous chloride Solvents: Dimethyl sulfoxide ;  10 min, rt
1.2 Catalysts: Allyl chloride ;  6 h, rt
Reference
SnCl2 mediated efficient N,N-dialkylation of azides to tertiary-amine via potential stannaimine intermediate
Roy, Ujjal Kanti; et al, Journal of Organometallic Chemistry, 2006, 691(8), 1525-1530

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Phenylsilane Solvents: Dimethylformamide ;  24 h, 1 atm, 90 °C; 90 °C → rt
1.2 Reagents: Water ;  rt
Reference
Catalyst-free N-methylation of amines using CO2
Niu, Huiying; et al, Chemical Communications (Cambridge, 2017, 53(6), 1148-1151

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Platinum Solvents: Toluene ;  rt → 80 °C; 15 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  rt
Reference
Methylation of aromatic amines and imines using formic acid over a heterogeneous Pt/C catalyst
Zhu, Lei; et al, Catalysis Science & Technology, 2016, 6(16), 6172-6176

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Ammonium chloride
Reference
Substitution of hydroxy and alkoxy groups for amino groups in derivatives of the naphthalene and quinoline series
Terenin, V. I.; et al, Vestnik Moskovskogo Universiteta, 1990, 31(1), 68-72

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  16 h, reflux
1.2 Reagents: Sodium chloride Solvents: Water
Reference
Visible-Light-Induced C(sp2)-C(sp3) Cross-Dehydrogenative-Coupling Reaction of N-Heterocycles with N-Alkyl-N-methylanilines under Mild Conditions
Zhang, Hong-Yu ; et al, Journal of Organic Chemistry, 2021, 86(17), 11723-11735

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, 90 °C
Reference
Dehydration in water: frustrated Lewis pairs directly catalyzed allylization of electron-rich arenes and allyl alcohols
Zhang, Hua; et al, RSC Advances, 2020, 10(29), 16942-16948

Synthetic Circuit 28

Reaction Conditions
1.1 Solvents: Diethyl ether ;  -30 °C → 0 °C
Reference
N,N-Dimethyl-O-(methylsulfonyl)-hydroxylamine
Boche, Gernot, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Ammonium chloride Catalysts: Methylamine
2.1 Reagents: Ammonium chloride
Reference
Substitution of hydroxy and alkoxy groups for amino groups in derivatives of the naphthalene and quinoline series
Terenin, V. I.; et al, Vestnik Moskovskogo Universiteta, 1990, 31(1), 68-72

N,N-Dimethyl-1-naphthylamine Raw materials

N,N-Dimethyl-1-naphthylamine Preparation Products

N,N-Dimethyl-1-naphthylamine Suppliers

Hubei Baidu Chemistry Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:86-56-6)
PENG XING
18871490324
1400878899@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:86-56-6)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:86-56-6)
TANG SI LEI
15026964105
2881489226@qq.com

N,N-Dimethyl-1-naphthylamine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:86-56-6)N,N-Dimethyl-1-naphthylamine
A841719
99%
100g
342.0